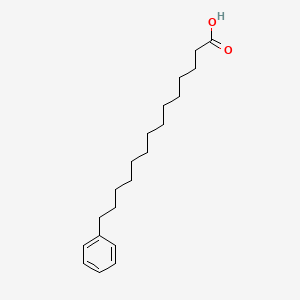
14-Phenyltetradecanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
14-Phenyltetradecanoic acid is an aromatic fatty acid with the molecular formula C20H32O2. It is characterized by a phenyl group attached to the terminal carbon of a tetradecanoic acid chain.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 14-Phenyltetradecanoic acid typically involves the introduction of a phenyl group to a tetradecanoic acid chain. One common method is the Friedel-Crafts acylation reaction, where benzene reacts with tetradecanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions usually involve anhydrous conditions and temperatures ranging from 0°C to 50°C .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques such as distillation and crystallization .
Analyse Chemischer Reaktionen
Types of Reactions: 14-Phenyltetradecanoic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it to alcohols or alkanes.
Substitution: The phenyl group can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO3) or sulfuric acid (H2SO4) under controlled conditions.
Major Products:
Oxidation: Produces ketones or carboxylic acids.
Reduction: Yields alcohols or alkanes.
Substitution: Results in various substituted aromatic compounds.
Wissenschaftliche Forschungsanwendungen
14-Phenyltetradecanoic acid has diverse applications in scientific research:
Chemistry: Used as a model compound to study the behavior of aromatic fatty acids in various chemical reactions.
Biology: Investigated for its role in biological membranes and its potential effects on cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex organic molecules
Wirkmechanismus
The mechanism of action of 14-Phenyltetradecanoic acid involves its interaction with cellular membranes and enzymes. The phenyl group allows it to integrate into lipid bilayers, potentially altering membrane fluidity and function. It may also interact with specific enzymes, modulating their activity and affecting various biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
14-Phenyltetradecanoic acid can be compared with other aromatic fatty acids such as:
- 3-Phenylpropionic acid
- 4-Phenylbutyric acid
- 5-Phenylpentanoic acid
- 6-Phenylhexanoic acid
Uniqueness: What sets this compound apart is its longer carbon chain, which may confer unique physical and chemical properties, such as higher melting points and distinct reactivity patterns. This makes it particularly useful in applications requiring specific structural attributes .
Eigenschaften
Molekularformel |
C20H32O2 |
|---|---|
Molekulargewicht |
304.5 g/mol |
IUPAC-Name |
14-phenyltetradecanoic acid |
InChI |
InChI=1S/C20H32O2/c21-20(22)18-14-9-7-5-3-1-2-4-6-8-11-15-19-16-12-10-13-17-19/h10,12-13,16-17H,1-9,11,14-15,18H2,(H,21,22) |
InChI-Schlüssel |
HPQHLPLKDXMGOP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)CCCCCCCCCCCCCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



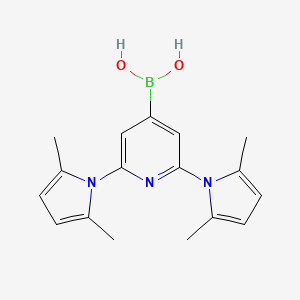

![3'-Fluoro-5,6-dihydro-[1,1'-biphenyl]-4(3H)-one](/img/structure/B13031464.png)
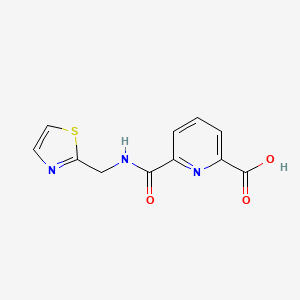
![5-(chloromethyl)-3-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13031469.png)
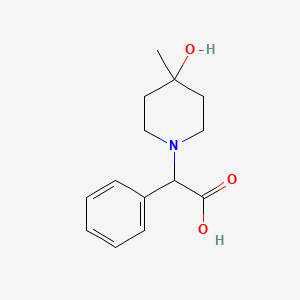

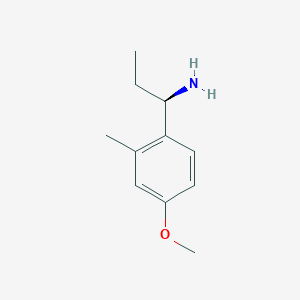
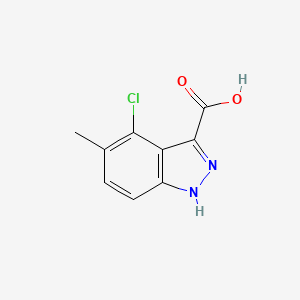
![(1S,2R)-1-Amino-1-[2-fluoro-5-(trifluoromethyl)phenyl]propan-2-OL](/img/structure/B13031501.png)

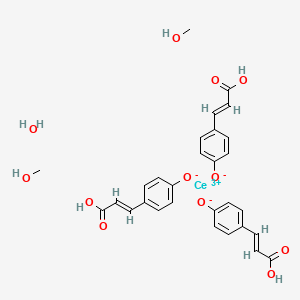
![6,6-Dimethyl-4,5,6,7-tetrahydropyrazolo[1,5-A]pyridine](/img/structure/B13031528.png)
